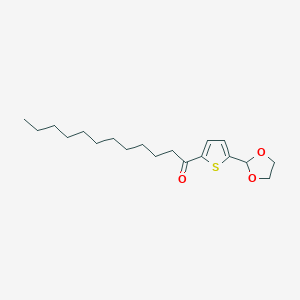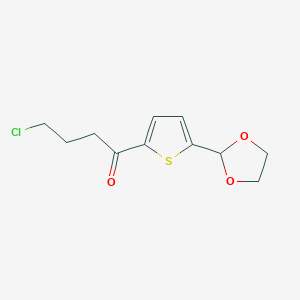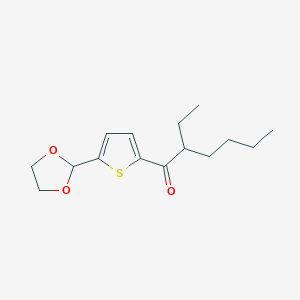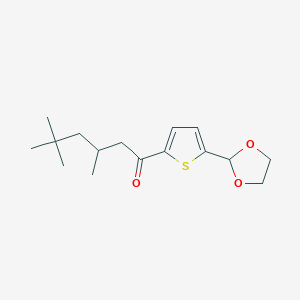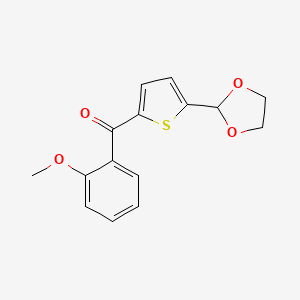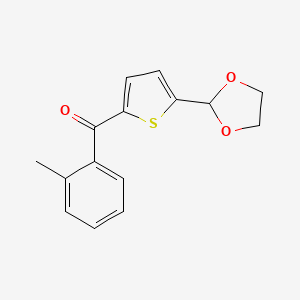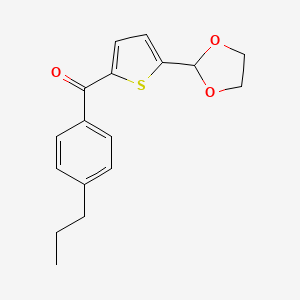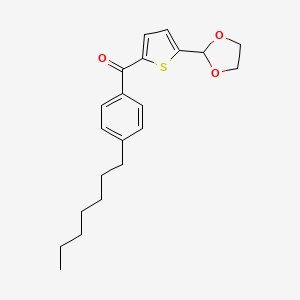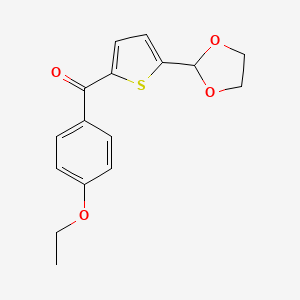
1H-ピラゾール-4-トリフルオロホウ酸カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 1H-pyrazole-4-trifluoroborate (KPTFB) is a chemical compound that is widely used in scientific research. It is a salt of 1H-pyrazole-4-trifluoroborate, which is an anion derived from the reaction of pyrazole and trifluoroborate. KPTFB has a wide range of applications in scientific research, including synthesis and biochemical and physiological studies. In
科学的研究の応用
鈴木-宮浦クロスカップリング反応
1H-ピラゾール-4-トリフルオロホウ酸カリウム: は鈴木-宮浦クロスカップリング反応において重要な役割を果たします 。これらの反応は炭素-炭素結合を形成する上で重要であり、さまざまな有機化合物の合成において不可欠です。この有機トリフルオロホウ酸の安定性と反応性により、医薬品、農薬、有機材料の主要な構成要素であるビアリール構造を形成するための好ましい選択肢となっています。
複素環式化合物の合成
この化合物は、ピラゾール誘導体の合成において汎用性の高い中間体として役立ちます 。ピラゾールは、農薬、染料、医薬品など、幅広い用途を持つ重要な複素環式化合物群です。この化合物中のトリフルオロホウ酸基は、他の化学構造にピラゾール部分を導入することを促進し、医薬品化学におけるその有用性を高めます。
生物活性研究
研究によると、ピラゾール誘導体は幅広い生物活性を示すことが示されています 。1H-ピラゾール-4-トリフルオロホウ酸カリウムは、これらの誘導体の合成に使用でき、その後、抗菌性、抗炎症性、抗がん性などの潜在的な特性についてスクリーニングされます。これは、新しい治療薬の発見のための貴重なツールとなります。
農薬の開発
ピラゾール環は、その生物活性のために多くの農薬に共通しています。 1H-ピラゾール-4-トリフルオロホウ酸カリウムを出発物質として、研究者は、効力と安全性のプロファイルが向上した新しい殺虫剤や除草剤を開発することができます .
材料科学への応用
材料科学において、1H-ピラゾール-4-トリフルオロホウ酸カリウムは、高度な材料の基礎となる有機化合物の合成に使用されます 。これらの材料は、導電率、蛍光、熱安定性などの独自の特性を持つ可能性があり、電子機器、光学機器、その他のハイテク用途に適しています。
光物理的特性の研究
ピラゾール誘導体は、光学材料やセンサーの開発に役立つ光物理的特性で知られています 。この化合物は、これらの誘導体の合成における役割を果たし、発光ダイオード、太陽電池、その他のフォトニックデバイスで使用できる新しい材料の探求を可能にします。
作用機序
Target of Action
Potassium 1H-pyrazole-4-trifluoroborate is primarily used in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the carbon atoms involved in the formation of carbon-carbon (C-C) bonds .
Mode of Action
The mode of action of Potassium 1H-pyrazole-4-trifluoroborate involves its interaction with a transition metal catalyst, typically palladium . The compound participates in the transmetalation step of the Suzuki-Miyaura cross-coupling reaction, where it transfers the pyrazole group from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by Potassium 1H-pyrazole-4-trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming C-C bonds, which are fundamental in organic synthesis. The downstream effects include the formation of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .
Pharmacokinetics
Its stability under various reaction conditions suggests it may have favorable bioavailability .
Result of Action
The result of the action of Potassium 1H-pyrazole-4-trifluoroborate is the formation of new C-C bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with diverse structures and functionalities .
Safety and Hazards
将来の方向性
Research on KPTF continues to explore its applications in synthetic chemistry, catalysis, and material science. Investigating its reactivity with various substrates and optimizing reaction conditions will enhance its utility in organic synthesis .
: Sigma-Aldrich: Potassium 1H-pyrazole-3-trifluoroborate : 1H-Pyrazole-4-carboxylic acid-based metal–organic frameworks
生化学分析
Biochemical Properties
Potassium 1H-pyrazole-4-trifluoroborate plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. It acts as a boronic acid surrogate, facilitating the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins involved in these reactions, such as palladium catalysts. The nature of these interactions is primarily based on the formation of stable complexes that enable efficient coupling reactions .
Cellular Effects
Potassium 1H-pyrazole-4-trifluoroborate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through specific pathways .
Molecular Mechanism
The molecular mechanism of action of Potassium 1H-pyrazole-4-trifluoroborate involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, in the context of Suzuki-Miyaura reactions, it forms complexes with palladium catalysts, facilitating the transfer of boron groups to organic substrates. This process can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Potassium 1H-pyrazole-4-trifluoroborate can change over time. The compound is generally stable under inert gas conditions (such as nitrogen or argon) at low temperatures (2-8°C). It may degrade over extended periods or under unfavorable conditions, potentially affecting its reactivity and efficacy in biochemical reactions. Long-term studies have shown that its impact on cellular function can vary, with some effects diminishing over time .
Dosage Effects in Animal Models
The effects of Potassium 1H-pyrazole-4-trifluoroborate in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on biochemical reactions and cellular processes. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
Potassium 1H-pyrazole-4-trifluoroborate is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. It interacts with enzymes and cofactors that facilitate the transfer of boron groups to organic substrates. This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic activity within cells .
Transport and Distribution
Within cells and tissues, Potassium 1H-pyrazole-4-trifluoroborate is transported and distributed through specific transporters and binding proteins. These interactions help in its localization and accumulation in specific cellular compartments. The compound’s distribution can affect its reactivity and efficacy in biochemical reactions, as well as its overall impact on cellular function .
Subcellular Localization
Potassium 1H-pyrazole-4-trifluoroborate exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in biochemical reactions and its interactions with specific enzymes and proteins .
特性
IUPAC Name |
potassium;trifluoro(1H-pyrazol-4-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3N2.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H,(H,8,9);/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWKPYJRTNMJDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CNN=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3KN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


